BenchChemオンラインストアへようこそ!

1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one

Regioisomer selectivity Kinase profiling PRMT5 medicinal chemistry

1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one (CAS 2153184-49-5, molecular formula C₉H₁₀BrN₃O, molecular weight 256.10 g/mol) is a heterocyclic small molecule featuring a 5-bromopyridine ring linked at the 3-position to an N3-methylated imidazolidin-2-one core. This compound belongs to the 1,3-disubstituted imidazolidin-2-one chemical class, a scaffold extensively validated in patents as protein arginine methyltransferase 5 (PRMT5) inhibitors with therapeutic potential in oncology, metabolic disorders, and hemoglobinopathies.

Molecular Formula C9H10BrN3O
Molecular Weight 256.1 g/mol
CAS No. 2153184-49-5
Cat. No. B1415915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one
CAS2153184-49-5
Molecular FormulaC9H10BrN3O
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCN1CCN(C1=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H10BrN3O/c1-12-2-3-13(9(12)14)8-4-7(10)5-11-6-8/h4-6H,2-3H2,1H3
InChIKeyQDLQLZGPNAKVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one (CAS 2153184-49-5): Baseline Identity for PRMT5-Targeted Lead Discovery Procurement


1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one (CAS 2153184-49-5, molecular formula C₉H₁₀BrN₃O, molecular weight 256.10 g/mol) is a heterocyclic small molecule featuring a 5-bromopyridine ring linked at the 3-position to an N3-methylated imidazolidin-2-one core [1]. This compound belongs to the 1,3-disubstituted imidazolidin-2-one chemical class, a scaffold extensively validated in patents as protein arginine methyltransferase 5 (PRMT5) inhibitors with therapeutic potential in oncology, metabolic disorders, and hemoglobinopathies [2]. Its structural identity is confirmed by InChI Key QDLQLZGPNAKVLO-UHFFFAOYSA-N and catalog presence at major chemical suppliers including Sigma-Aldrich (product ENAH99E007D9) and Leyan (product 2229164) [1][3].

Why Generic Substitution Fails for 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one: The Case for Positional and Substitution-Dependent Differentiation


Procurement decisions for bromopyridinyl-imidazolidinone chemical matter cannot rely on generic class-level interchangeability due to three structural determinants that critically influence biological target engagement and synthetic utility. First, the position of bromine substitution on the pyridine ring (3-pyridinyl vs. 2-pyridinyl vs. 4-pyridinyl) dictates the electronic environment and hydrogen-bonding geometry of the heterocyclic nitrogen, directly altering kinase and methyltransferase binding modes [1]. Second, the N3-methyl group on the imidazolidin-2-one ring eliminates the hydrogen-bond donor at N3 that is present in the des-methyl analog (CAS 1698143-08-6), thereby modifying logP, solubility, and protein interaction potential [2]. Third, the bromine atom serves as a critical synthetic handle for downstream diversification via cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Sonogashira), making the specific bromo-regioisomer a non-interchangeable building block for parallel medicinal chemistry campaigns [3]. These properties mean that substituting the 3-pyridinyl, N3-methylated variant with its 2-pyridinyl or des-methyl analog will result in different pharmacological profiles and incompatible synthetic routes, with potential consequences for project timelines and data reproducibility.

Quantitative Differentiation Evidence for 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one: Direct Comparator Data Against Closest Analogs


Positional Selectivity Differentiation: 3-Pyridinyl vs 2-Pyridinyl Regioisomer Target Engagement Profiles

The 2-pyridinyl regioisomer (1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one) has been profiled in BindingDB and demonstrates measurable NaV 1.7 ion channel antagonist activity with an IC₅₀ of 240 nM in HEK293 cells, and weaker activity at non-inactivated NaV 1.7 (IC₅₀ = 3,000 nM) [1]. In contrast, the 3-pyridinyl target compound has been reported in multiple supplier technical summaries and patent family disclosures (WO2019/180000, JP2023082088) as a PRMT5 inhibitor scaffold, with imidazolidin-2-one derivatives achieving PRMT5 IC₅₀ values as low as 6–8 nM in MTAP-knockout HCT-116 cellular assays [2][3]. The shift from ion channel (NaV 1.7) to methyltransferase (PRMT5) target engagement upon changing the pyridine substitution position from 2- to 3- represents a fundamental pharmacological divergence that cannot be predicted without empirical testing. This positional selectivity is consistent with crystallographic evidence that the pyridine nitrogen geometry dictates hinge-region binding in kinase and methyltransferase ATP-binding pockets [2].

Regioisomer selectivity Kinase profiling PRMT5 medicinal chemistry Structure-activity relationship

N3-Methylation Effect on Physicochemical Properties: Target Compound vs Des-Methyl Analog (CAS 1698143-08-6)

The des-methyl analog (1-(5-bromopyridin-3-yl)imidazolidin-2-one, CAS 1698143-08-6) contains a free N–H at the imidazolidin-2-one 3-position, contributing one additional hydrogen-bond donor (HBD) relative to the N3-methylated target compound (molecular formulas: C₈H₈BrN₃O vs C₉H₁₀BrN₃O; molecular weights: 242.07 vs 256.10 g/mol) [1][2]. In drug design, increasing HBD count is associated with reduced passive membrane permeability and lower oral bioavailability. The N3-methyl group in the target compound eliminates this HBD while adding moderate lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 log units based on fragment contribution analysis), a modification that in related PRMT5 inhibitor series has been shown to improve cellular permeability without compromising target potency [3]. This methylation is a deliberate medicinal chemistry optimization: the des-methyl analog retains synthetic utility as a diversification precursor but is pharmacokinetically disadvantaged for cell-based and in vivo studies.

Methylation effect Hydrogen-bond donor count logP modulation Permeability optimization

PRMT5 Class-Level Potency Benchmarking: Imidazolidin-2-one Scaffold Achieves Sub-10 nM Cellular Activity in MTAP-Deleted Cancer Models

Imidazolidin-2-one derivatives from the Aurigene PRMT5 patent series (US11479551) have demonstrated potent cellular inhibition of PRMT5-mediated symmetric dimethylarginine (SDMA) modification with IC₅₀ values of 6–8 nM in MTAP-knockout HCT-116 human colorectal carcinoma cells [1]. This potency level is comparable to clinically validated PRMT5 inhibitors: GSK591 (EPZ015866) achieves PRMT5 IC₅₀ = 4 nM in biochemical assays, while the MTA-cooperative inhibitor TNG908 (ralometostat) shows IC₅₀ = 4,000 nM . Critically, the imidazolidin-2-one series demonstrates MTAP-dependent selectivity: potency is reduced from 6–8 nM (MTAP⁻/⁻) to approximately 1,050 nM (MTAP wild-type), representing a >130-fold selectivity window for MTAP-deleted cancer cells [1]. This synthetic lethal selectivity is a defining feature of second-generation PRMT5 inhibitors and directly addresses the dose-limiting thrombocytopenia observed with first-generation pan-PRMT5 inhibitors. The target compound, as the bromopyridinyl building block of this scaffold class, provides the essential synthetic entry point for generating structure-activity relationship (SAR) libraries within this selectivity-optimized chemotype.

PRMT5 inhibitor MTAP synthetic lethality SDMA modification Cellular potency Spliceosome inhibition

Synthetic Tractability Advantage: C5-Bromo Substituent Enables Direct Diversification via Palladium-Catalyzed Cross-Coupling Chemistry

The C5-bromo substituent on the pyridine ring of the target compound provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amines), and Sonogashira (alkynes) couplings [1]. This is a critical differentiator from the des-bromo analog and from alternative scaffolds that lack a halogen handle for diversification. In the context of PRMT5 inhibitor medicinal chemistry, the ability to rapidly generate analog libraries through parallel cross-coupling chemistry accelerates SAR exploration and lead optimization timelines. The bromine atom also serves as a radiolabeling precursor (e.g., via halogen exchange for ¹⁸F or ⁷⁶Br) for positron emission tomography (PET) tracer development, a feature absent in non-halogenated comparator compounds [2]. This synthetic versatility directly translates to procurement efficiency: a single building block enables dozens of derivatives without requiring de novo synthesis of each analog, reducing overall chemical procurement costs and synthesis cycle times.

Suzuki coupling Buchwald-Hartwig amination Sonogashira coupling Medicinal chemistry diversification Parallel synthesis

Best-Fit Application Scenarios for 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one: Evidence-Driven Procurement Guidance


PRMT5-Targeted Lead Optimization for MTAP-Deleted Oncology Programs

This compound serves as the optimal starting scaffold for medicinal chemistry teams pursuing PRMT5 inhibitors with MTAP-dependent synthetic lethal selectivity. The imidazolidin-2-one core has demonstrated cellular IC₅₀ values of 6–8 nM in MTAP-knockout HCT-116 models with >130-fold selectivity over wild-type cells (class-level evidence from US11479551 patent series) [1]. Procurement of this specific 3-pyridinyl, N3-methylated regioisomer ensures correct target engagement geometry for PRMT5 while avoiding the NaV 1.7 ion channel activity associated with the 2-pyridinyl variant (IC₅₀ = 240 nM) [2]. Use in conjunction with MTAP isogenic cell line pairs for SAR triaging is recommended.

Parallel Medicinal Chemistry Diversification via C5-Bromo Cross-Coupling

The C5-bromo substituent enables rapid analog generation through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, directly supporting hit-to-lead and lead optimization workflows [1]. Compared to des-bromo analogs requiring de novo synthesis for each derivative, this building block reduces SAR library generation timelines by an estimated 60–80% and enables 96-well parallel synthesis formats. Recommended for core-structure SAR exploration in PRMT5, kinase, or bromodomain inhibitor programs.

Pharmacokinetic Optimization Studies Requiring Reduced HBD Count

The N3-methyl group eliminates the hydrogen-bond donor present in the des-methyl analog (CAS 1698143-08-6, HBD = 1) [1], yielding a compound with predicted superior passive membrane permeability based on established medicinal chemistry principles validated in PRMT5 inhibitor lead optimization (Duncan et al., ACS Med Chem Lett, 2016) [2]. This makes the target compound the preferred choice for cell-based phenotypic assays and early in vivo pharmacokinetic studies where permeability-limited absorption would compromise data quality.

Chemical Probe Development and Target Engagement Biomarker Studies

The bromine atom provides a potential radiolabeling handle for PET tracer development (via ¹⁸F or ⁷⁶Br halogen exchange), enabling in vivo target engagement studies [1]. The PRMT5 inhibitory scaffold class has well-characterized pharmacodynamic biomarkers (SDMA modification of SmB, SmD1, SmD3 proteins), allowing procurement of this compound in combination with validated biomarker assays for chemical probe qualification in MTAP-deleted cancer models.

Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.